In-Depth Technical Guide to Methyl 2-cyano-5-fluorobenzoate
In-Depth Technical Guide to Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyano-5-fluorobenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, safety and handling guidelines, a detailed synthesis protocol, and its application in the development of targeted therapies, with a focus on the inhibition of the Poly (ADP-ribose) polymerase (PARP) signaling pathway.
Chemical and Physical Properties
Methyl 2-cyano-5-fluorobenzoate, identified by the CAS number 606080-43-7 , is a fluorinated aromatic compound with the molecular formula C₉H₆FNO₂.[1][2] Its structure, featuring a nitrile group and a methyl ester ortho to each other on a fluorinated benzene ring, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.
Table 1: Physical and Chemical Properties of Methyl 2-cyano-5-fluorobenzoate
| Property | Value | Source |
| CAS Number | 606080-43-7 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as DMF, THF, and Chloroform. | Inferred from synthesis protocols |
Safety and Handling
Proper handling of Methyl 2-cyano-5-fluorobenzoate is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
Table 2: Safety Information for Methyl 2-cyano-5-fluorobenzoate
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash skin thoroughly after handling. |
| Causes skin irritation. | Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| IF ON SKIN: Wash with plenty of soap and water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Use only outdoors or in a well-ventilated area. | |
| Store in a well-ventilated place. Keep container tightly closed. | |
| Store locked up. | |
| Dispose of contents/container to an approved waste disposal plant. |
Note: This is a summary of potential hazards and precautions. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocols: Synthesis of Methyl 2-cyano-5-fluorobenzoate
The synthesis of Methyl 2-cyano-5-fluorobenzoate is typically achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation of a bromo-precursor.
Reaction Scheme:
Caption: Synthesis of Methyl 2-cyano-5-fluorobenzoate.
Detailed Methodology:
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Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous N,N-Dimethylformamide (DMF).
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Degassing: Purge the solution with an inert gas, such as nitrogen, for approximately 5 minutes to remove dissolved oxygen.
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Addition of Cyanide Source: Add Copper(I) cyanide to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for a period of 90 minutes, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and filtered. The filtrate is then washed with brine and a saturated sodium bicarbonate solution.
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Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be performed if necessary, though for many subsequent steps, the crude product may be of sufficient purity.
Applications in Drug Development: Targeting the PARP Signaling Pathway
Methyl 2-cyano-5-fluorobenzoate is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential, particularly as antineoplastic agents.[3] One of the key areas where such fluorinated benzonitriles are utilized is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5]
PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.[6]
The chemical scaffold provided by Methyl 2-cyano-5-fluorobenzoate is instrumental in constructing the core structures of many PARP inhibitors. The cyano and ester groups offer versatile points for chemical modification to optimize the binding affinity and selectivity of the final drug candidate to the PARP enzyme's active site.
Logical Workflow for PARP Inhibitor Discovery:
Caption: Drug discovery workflow for PARP inhibitors.
PARP Signaling Pathway in DNA Repair and Cancer Therapy:
Caption: PARP signaling in DNA repair and its inhibition.
Conclusion
Methyl 2-cyano-5-fluorobenzoate is a critically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of complex bioactive molecules, most notably PARP inhibitors for targeted cancer therapy. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. Further research into the biological activities of compounds derived from this scaffold holds promise for the development of novel therapeutics.
References
- 1. Methyl 2-cyano-5-fluorobenzoate | CAS#:606080-43-7 | Chemsrc [chemsrc.com]
- 2. Methyl 2-cyano-5-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]




